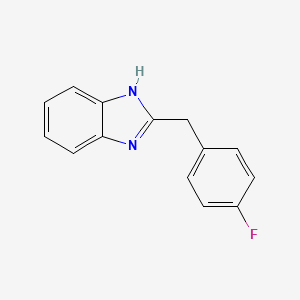

2-(4-fluorobenzyl)-1H-benzimidazol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHGGBXOZPFEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Fluorobenzyl 1h Benzimidazol and Its Derivatives

Classical Condensation Approaches

Traditional methods for synthesizing the benzimidazole (B57391) ring system typically rely on the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent.

One-Pot Synthetic Strategies

One-pot syntheses offer an efficient and straightforward route to 2-substituted benzimidazoles by combining reactants in a single vessel. A common and effective one-pot method involves the condensation of o-phenylenediamines with various aldehydes. organic-chemistry.orgumich.edu For the synthesis of 2-(4-fluorobenzyl)-1H-benzimidazole, this would involve the reaction of o-phenylenediamine with 4-fluorophenylacetic acid or a related derivative.

These reactions are often facilitated by an acid catalyst and an oxidizing agent. For instance, a system of hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature has been shown to be effective. organic-chemistry.org This approach is advantageous due to its short reaction times, high yields, and simple product isolation. organic-chemistry.org The versatility of this method allows for the use of a wide range of substituted o-phenylenediamines and aldehydes, accommodating both electron-donating and electron-withdrawing groups. organic-chemistry.org

Another one-pot strategy employs solvent-free conditions, where o-phenylenediamine and an appropriate aldehyde are heated together, sometimes with a catalyst. umich.edu This method aligns with the principles of green chemistry by minimizing solvent waste. chemmethod.com

Table 1: Examples of One-Pot Syntheses of Benzimidazole Derivatives

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine, Benzaldehyde (B42025) | H₂O₂/HCl | Acetonitrile, Room Temp. | 2-Phenyl-1H-benzimidazole | High | organic-chemistry.org |

| o-Phenylenediamine, Acetic Acid | None | 140°C, Solvent-free | 2-Methyl-1H-benzimidazole | Good | umich.edu |

| o-Phenylenediamine, 4-Nitrobenzaldehyde | None | 140°C, Solvent-free | 2-(4-Nitrophenyl)-1H-benzimidazole | Good | umich.edu |

Multi-Step Reaction Sequences for Complex Analogues

The synthesis of more complex benzimidazole analogues often necessitates multi-step reaction sequences. These approaches allow for the introduction of diverse functionalities and the construction of intricate molecular architectures. For example, the synthesis of benzimidazole-1,2,4-triazole derivatives involves a six-step process. acs.org

This sequence can begin with the protection of a functional group on a starting benzaldehyde derivative, followed by condensation with an o-phenylenediamine to form the benzimidazole core. acs.org Subsequent steps can involve the conversion of a substituent on the benzimidazole, such as a methyl ester to a hydrazide, which is then used to construct a triazole ring. acs.org The final step often involves the alkylation or arylation of a thiol group on the newly formed triazole ring with various substituted halides to yield the target complex analogues. acs.org This multi-step approach provides a high degree of control over the final structure, enabling the synthesis of a library of compounds with varied substituents for structure-activity relationship studies. acs.org

Modern Synthetic Innovations

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental impact of benzimidazole synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rjptonline.org This technique has been successfully applied to the synthesis of benzimidazoles, offering significant reductions in reaction times and often leading to higher yields compared to conventional heating methods. mdpi.comarkat-usa.org

For the synthesis of 2-(4-fluorobenzyl)-1H-benzimidazole derivatives, microwave irradiation can be used to drive the condensation reaction between an o-phenylenediamine and a suitable aldehyde or carboxylic acid derivative. researchgate.netdergipark.org.tr For instance, the reaction of 3,4-diaminobenzophenone (B196073) with iminoester hydrochlorides of phenylacetic acids under microwave irradiation leads to the formation of benzimidazole products in good yields and with short reaction times. researchgate.net Solvent-free microwave-assisted synthesis, sometimes using a solid support like alumina (B75360) or a catalyst such as erbium triflate, further enhances the green credentials of this method. rjptonline.orgmdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Synthesis | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 60°C | 120 min | 59.6% | mdpi.com |

| Microwave-Assisted | 60°C | 5 min | >96% | mdpi.com |

Regioselective C-H Functionalization Techniques

Direct C-H bond functionalization represents a highly atom-economical and efficient strategy for the synthesis and modification of complex molecules, including benzimidazoles. thieme-connect.comthieme-connect.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Ruthenium-catalyzed C-H arylation has been demonstrated for the regioselective monoarylation of 2-phenylbenzimidazole (B57529) derivatives. thieme-connect.comthieme-connect.com By using a directing group, the catalyst can selectively activate a specific C-H bond, allowing for the introduction of an aryl group at a precise position. thieme-connect.com Similarly, rhodium(III)-catalyzed multi-site-selective C-H bond functionalization allows for the condition-controlled synthesis of diverse fused polycyclic benzimidazole derivatives through a tandem C-H activation/cyclization process. rsc.org These methods provide powerful tools for the late-stage functionalization of the benzimidazole core, enabling the rapid generation of structural diversity.

Sustainable and Green Chemistry Approaches in Benzimidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazoles. chemmethod.commdpi.com These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

The use of water as a solvent is a key aspect of green chemistry. ijpdd.org A straightforward method for the synthesis of benzimidazoles has been developed through a base-mediated intramolecular N-arylation reaction of N-(2-haloaryl) amidines in water, which notably proceeds without the need for a transition-metal catalyst. mdpi.com

Other green approaches include the use of deep eutectic solvents (DES), which can act as both the reaction medium and a reactant, eliminating the need for external solvents. nih.gov Catalyst-free, solvent-free reactions at elevated temperatures also represent a highly sustainable method for benzimidazole synthesis. umich.edu Furthermore, the use of recyclable heterogeneous catalysts, such as engineered MgO@DFNS, provides a sustainable pathway to benzimidazole derivatives under mild conditions. rsc.org

Derivatization Strategies for Structural Diversification

The structural framework of 2-(4-fluorobenzyl)-1H-benzimidazole offers multiple sites for chemical modification, enabling the synthesis of a vast library of derivatives. Key strategies focus on the benzimidazole nucleus, the 4-fluorobenzyl moiety, and the construction of hybrid molecules.

N-Alkylation and Acylation Methods on the Benzimidazole Nucleus

The secondary amine of the benzimidazole ring is a prime target for derivatization through N-alkylation and N-acylation. These reactions introduce a wide range of substituents, significantly altering the molecule's physicochemical properties. ijpsm.comnih.gov

N-alkylation is commonly achieved by reacting the parent benzimidazole with various alkyl or benzyl (B1604629) halides in the presence of a base. eresearchco.comresearchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, have been employed to facilitate this reaction with alkyl bromides (C3–C10) using aqueous potassium hydroxide (B78521) as the base. researchgate.net Another effective method involves using potassium carbonate in a suitable solvent. researchgate.net The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and increase yields. nih.gov For less reactive alkyl halides, elevating the reaction temperature to around 60°C can ensure a clean and high-yield transformation to the N-1 alkylated products. lookchem.com

A series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized to improve lipophilicity. nih.gov The N-H proton of the benzimidazole starting materials typically appears as a singlet in the downfield region of δ 12.73–12.90 ppm in ¹H NMR spectra. nih.gov

N-acylation introduces an acyl group to the benzimidazole nitrogen, typically using acyl halides or anhydrides. This functionalization is also a common strategy for creating diverse derivatives. eresearchco.com

Table 1: Examples of N-Alkylation Conditions for Benzimidazole Derivatives

| Starting Material | Reagent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

| 2-Substituted Benzimidazole | C3–C10 Alkyl bromides | 30% aq. KOH / Tetrabutylammonium hydrogen sulfate | - | - | Significant | researchgate.net |

| 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole | Alkyl/Acyl halides | - | - | - | - | eresearchco.com |

| 6-Substituted 1H-benzimidazole | Substituted halides | K₂CO₃ | - | Microwave | 40-99% | nih.gov |

| Benzimidazoles/Imidazoles | Alkyl halides | 50% aq. NaOH | SDS-aqueous | Room Temp or 60°C | 78-96% | lookchem.com |

Systematic Modifications at the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group is a key structural feature. Systematic modifications to this moiety, such as altering the position of the fluorine atom or introducing additional substituents on the phenyl ring, can have a significant impact on the molecule's biological activity. The presence of electron-withdrawing groups, like the 4-fluorophenyl group, has been noted as important for certain biological activities. nih.gov

The synthesis of various fluorinated (benzo[d]imidazol-2-yl)methanols highlights the influence of fluorine substitution on the crystal packing, which is governed by hydrogen bonds and π–π stacking interactions. mdpi.com The distances between the planes of the aromatic rings in these structures range from 3.25 to 3.60 Å. mdpi.com In the synthesis of 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole, the reaction of N-phenyl-o-phenylenediamine with 4-fluorobenzaldehyde (B137897) in the presence of ammonium (B1175870) acetate (B1210297) yielded the desired product. nih.gov This demonstrates a common synthetic route where the substituted benzaldehyde dictates the final structure of the 2-position substituent.

Construction of Hybrid Molecular Scaffolds (e.g., with triazoles, thiadiazoles, oxadiazoles, rhodanine)

A prominent strategy for structural diversification involves creating hybrid molecules that incorporate the 2-(4-fluorobenzyl)-1H-benzimidazole scaffold with other heterocyclic rings known for their pharmacological importance, such as triazoles, thiadiazoles, oxadiazoles, and rhodanine (B49660). preprints.orgnih.govresearchgate.netnih.gov This approach aims to combine the functionalities of both moieties to create synergistic effects. nih.govnih.gov

Triazole Hybrids: Benzimidazole-triazole hybrids are a significant class of compounds. preprints.orgnih.gov For instance, a series of 1,2,3-triazole-containing benzimidazole derivatives were synthesized via a "click" reaction. rsc.org Another study reported the synthesis of hybrids by reacting 2-(3-fluorophenyl)-1H-benzo[d]imidazole with phenyl-substituted 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole in DMF at room temperature. nih.gov The synthesis of 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one derivatives has also been reported, demonstrating a multi-step synthesis to achieve the final hybrid molecule. mdpi.comresearchgate.net

Thiadiazole Hybrids: The incorporation of a 1,3,4-thiadiazole (B1197879) ring into the benzimidazole structure has been explored to generate novel compounds. nih.gov Hybrid molecules containing a benzo researchgate.netresearchgate.netimidazo[1,2-d] ijpsm.compreprints.orgresearchgate.netthiadiazole core have also been synthesized. nih.gov

Oxadiazole Hybrids: Several research groups have focused on synthesizing benzimidazole-oxadiazole hybrids. researchgate.net One approach involves the synthesis of 2-(substitutedbenzylthio)-5-((2-(4-substitutedpheny1)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazoles. researchgate.net Another method describes linking the 1,2,4-oxadiazole (B8745197) ring with benzimidazole derivatives. nih.gov The synthesis often involves multiple steps, starting from a substituted benzimidazole core. rsc.org

Rhodanine Hybrids: Benzimidazole-rhodanine conjugates have been designed and synthesized as well. nih.govrsc.org The synthetic strategy typically involves preparing the benzimidazole and rhodanine moieties separately and then condensing them to form the target compounds. nih.gov For example, (Z)-2-(5-((1-(4-Bromo-2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid was synthesized from rhodanine-3-acetic acid and the corresponding benzimidazole aldehyde. nih.gov

Table 2: Examples of Hybrid Molecular Scaffolds

| Hybrid Type | Synthetic Approach | Key Reactants | Reference |

| Benzimidazole-Triazole | Click Reaction | N-propargylated benzimidazoles, azido (B1232118) derivatives | nih.govrsc.org |

| Benzimidazole-Thiadiazole | Multi-step synthesis | Benzimidazole derivatives, thiadiazole precursors | nih.govnih.gov |

| Benzimidazole-Oxadiazole | Multi-step synthesis | Benzimidazole derivatives, oxadiazole precursors | researchgate.netrsc.org |

| Benzimidazole-Rhodanine | Condensation | Substituted benzimidazole aldehydes, Rhodanine derivatives | nih.govrsc.org |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for achieving high yields and selectivity in the synthesis of 2-(4-fluorobenzyl)-1H-benzimidazole and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

The condensation of o-phenylenediamine with an appropriate aldehyde is a fundamental step in benzimidazole synthesis. ijrar.org Studies have shown that reaction conditions significantly impact the outcome. For example, in the synthesis of 2-substituted benzimidazoles, increasing the reaction temperature from 60°C to 100°C led to a considerable increase in yield from 59.6% to 89.7% in just 120 minutes. researchgate.net

The use of catalysts is a common strategy to improve reaction efficiency. A variety of catalysts have been explored, including L-proline in aqueous media and magnetic nanocatalysts like Fe₃O₄@SiO₂-ZnCl₂. ijrar.orgresearchgate.net The latter has been shown to be efficient and reusable. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.gov For example, reactions that took 6-12 hours with conventional heating could be completed in 10-15 minutes under microwave irradiation, with yields increasing by 7-22%. nih.gov

Solvent selection also plays a critical role. While organic solvents like ethanol (B145695) and DMF are commonly used, there is a growing interest in more environmentally friendly options like water. nih.govmdpi.com The use of deep eutectic solvents has also been reported as an efficient and recyclable medium for benzimidazole synthesis. researchgate.net

Table 3: Optimization of Reaction Conditions for Benzimidazole Synthesis

| Method | Catalyst/Medium | Temperature | Time | Yield | Advantage | Reference |

| Conventional Heating | - | 100 °C | 120 min | 89.7% | High Yield | researchgate.net |

| Microwave-Assisted | - | - | 10-15 min | 90-99% | Rapid, High Yield | nih.gov |

| Catalysis | L-Proline | Reflux | - | Good-Excellent | Aqueous media | ijrar.org |

| Nanocatalysis | Fe₃O₄@SiO₂-ZnCl₂ | - | - | High | Reusable catalyst | researchgate.net |

Spectroscopic and Structural Elucidation of 2 4 Fluorobenzyl 1h Benzimidazol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

Proton (1H) NMR Analysis for Structural Assignments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 2-(4-fluorobenzyl)-1H-benzimidazole analogues, the ¹H NMR spectrum typically reveals distinct signals for the aromatic protons of the benzimidazole (B57391) and the fluorobenzyl moieties, as well as the methylene (B1212753) bridge protons.

In a typical ¹H NMR spectrum of a 2-substituted benzimidazole, the N-H proton of the imidazole (B134444) ring often appears as a broad singlet at a downfield chemical shift, for instance, around 12.89 ppm in DMSO-d6 for 2-(4-fluorophenyl)-1H-benzo[d]imidazole. nih.gov The aromatic protons of the benzimidazole ring usually appear as multiplets in the range of 7.14 to 7.77 ppm. nih.gov The protons of the 4-fluorobenzyl group exhibit characteristic patterns. The two protons of the methylene bridge typically resonate as a singlet. For example, in ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetate, this singlet appears at 5.19 ppm. nih.gov The aromatic protons of the fluorophenyl ring often show splitting patterns consistent with their positions relative to the fluorine atom.

Table 1: Representative ¹H NMR Data for 2-(4-substituted-phenyl)-1H-benzimidazole Analogues in DMSO-d6

| Compound | Ar-H (benzimidazole) (ppm) | Ar-H (phenyl) (ppm) | Other signals (ppm) |

| 2-(4-Chlorophenyl)-1H-benzimidazole rsc.org | 7.23 (d, J = 3.0 Hz, 2H), 7.63-7.65 (m, 2H) | 8.20 (dd, J1 = 6.6 Hz, J2 = 1.8 Hz, 2H) | 13.00 (s, 1H, NH) |

| 2-(4-Methoxyphenyl)-1H-benzimidazole rsc.org | 7.18 (dd, J1=5.4 Hz, J2 = 3.0 Hz, 2H), 7.56 (s, 2H) | 7.13 (d, J = 2.4 Hz, 2H), 8.13 (d, J = 3.0 Hz, 2H) | 12.76 (s, 1H, NH), 3.85 (s, 3H, OCH₃) |

| 2-(4-Methylphenyl)-1H-benzimidazole rsc.org | 7.20 (dd, J1=6.0 Hz, J2 = 3.0 Hz, 2H), 7.58 (s, 2H) | 7.37 (d, J = 7.8 Hz, 2H), 8.08 (d, J = 8.4 Hz, 2H) | 12.83 (s, 1H, NH), 2.39 (s, 3H, CH₃) |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole rsc.org | 7.16 (dd, J1 = 6.0 Hz, J2 = 3.0 Hz, 2H), 7.53 (s, 2H) | 6.92 (d, J = 3.6 Hz, 2H), 8.01 (d, J = 2.4 Hz, 2H) | 12.65 (s, 1H, NH), 9.96 (s, 1H, OH) |

This is an interactive data table. Users can sort and filter the data as needed.

Carbon (13C) NMR Analysis for Carbon Skeleton Confirmation

In the ¹³C NMR spectrum of 2-(4-fluorobenzyl)-1H-benzimidazole analogues, the carbon atoms of the benzimidazole ring typically resonate in the aromatic region, generally between 110 and 155 ppm. diva-portal.org For instance, in 2-(4-chlorophenyl)-1H-benzimidazole, the benzimidazole carbons appear at chemical shifts including 111.88, 119.44, 122.29, and 123.20 ppm. rsc.org The carbon attached to the two nitrogen atoms (C2) is typically found at a lower field, for example, at 150.63 ppm in 2-(4-chlorophenyl)-1H-benzimidazole. rsc.org The carbon atoms of the fluorophenyl ring also appear in the aromatic region, and their chemical shifts are influenced by the fluorine substituent. The carbon directly bonded to the fluorine atom exhibits a characteristic large coupling constant (¹JCF).

Table 2: Representative ¹³C NMR Data for 2-(4-substituted-phenyl)-1H-benzimidazole Analogues in DMSO-d6

| Compound | Benzimidazole Carbons (ppm) | Phenyl Carbons (ppm) | Other Carbons (ppm) |

| 2-(4-Chlorophenyl)-1H-benzimidazole rsc.org | 111.88, 119.44, 122.29, 123.20 | 128.61, 129.53, 134.96 | 150.63 (C2) |

| 2-(4-Methoxyphenyl)-1H-benzimidazole rsc.org | 114.83, 122.21, 123.18 | 128.48 | 151.82 (C2), 161.07 (C-OCH₃), 55.79 (OCH₃) |

| 2-(4-Methylphenyl)-1H-benzimidazole rsc.org | 122.43 | 126.87, 129.98, 140.04 | 151.84 (C2), 21.44 (CH₃) |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole rsc.org | 116.15, 121.62, 122.07 | 128.62 | 152.25 (C2), 159.59 (C-OH) |

This is an interactive data table. Users can sort and filter the data as needed.

Fluorine (19F) NMR for Probing Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to study fluorine-containing compounds. For 2-(4-fluorobenzyl)-1H-benzimidazole, ¹⁹F NMR provides a direct probe of the fluorine environment. The chemical shift of the fluorine signal is indicative of its electronic surroundings. In a study of ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetate, the ¹⁹F NMR spectrum in DMSO-d6 showed a singlet at -110.85 ppm, confirming the presence of the fluorine atom. nih.gov The absence of coupling in this case suggests a single fluorine environment. In more complex analogues, coupling to nearby protons or other fluorine atoms can provide additional structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For 2-(4-fluorobenzyl)-1H-benzimidazole and its analogues, the IR spectrum typically displays several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is often attributed to the N-H stretching vibration of the imidazole ring. rsc.orgorientjchem.org The C=N stretching vibration of the imidazole ring usually appears around 1620-1630 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration of the fluorobenzyl group gives rise to a strong absorption band, typically in the range of 1250-1000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Benzimidazole Analogues

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (imidazole) rsc.orgorientjchem.org | 3442 - 3236 |

| C-H Stretch (aromatic) | >3000 |

| C=N Stretch (imidazole) rsc.org | 1623 - 1610 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

This is an interactive data table. Users can sort and filter the data as needed.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the exact molecular formula.

The mass spectrum of 2-(4-fluorobenzyl)-1H-benzimidazole would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for benzimidazole derivatives often involve cleavage of the substituent at the 2-position and fragmentation of the benzimidazole ring system. scispace.com

HRMS is particularly valuable for confirming the elemental composition. For example, in the characterization of 2-(4-chlorophenyl)-1H-benzimidazole, the calculated mass for the protonated molecule [M+H]⁺ (C₁₃H₁₀ClN₂) was 229.0527, and the found mass was 229.0523, confirming the molecular formula. rsc.org Similarly, for 2-(4-methylphenyl)-1H-benzimidazole, the calculated [M+H]⁺ (C₁₄H₁₃N₂) was 209.1073, and the found value was 209.1072. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For a derivative, 1-(4-fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole, X-ray crystallography revealed a monoclinic crystal system. nih.gov The analysis showed the dihedral angles between the benzimidazole unit and the pyridine (B92270) and benzene (B151609) rings to be 24.46 (4)° and 81.87 (3)°, respectively. nih.gov The crystal structure was stabilized by C-H···π interactions, with molecules stacking along the a-axis. nih.gov Such detailed structural information is invaluable for understanding the solid-state packing and potential intermolecular interactions that can influence the physical and biological properties of the compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, C-H···π interactions)

The crystal architecture of benzimidazole analogues is stabilized by a variety of noncovalent intermolecular interactions, which dictate the packing of molecules in the solid state. These interactions include classical hydrogen bonds, as well as weaker C-H···π and π–π stacking interactions.

In many benzimidazole derivatives, intermolecular N—H⋯N hydrogen bonds are a primary organizing force, linking molecules into infinite chains. nih.gov For instance, in the crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole, molecules are connected by N—H⋯N hydrogen bonds, forming C(4) chains that propagate along the nih.gov crystallographic direction. nih.gov

Beyond traditional hydrogen bonding, weaker interactions play a significant role. C-H···F hydrogen bonds are observed in fluorinated benzimidazole analogues, contributing to a three-dimensional architecture. nih.govnih.gov In the case of 2-(4-Fluoro-phen-yl)-1-phenyl-1H-benzimidazole, three distinct C-H···F bonds help establish the crystal lattice. nih.gov

The interplay of these diverse intermolecular forces is summarized in the table below, based on findings from various benzimidazole analogues.

| Interaction Type | Description | Example Compound(s) |

| N—H⋯N Hydrogen Bond | Links molecules into infinite chains. | 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole nih.gov |

| C—H⋯F Hydrogen Bond | Creates a three-dimensional network involving the fluorine substituent. | 2-(4-Fluoro-phen-yl)-1-phenyl-1H-benzimidazole nih.govnih.gov |

| C—H⋯π Interaction | A C-H bond interacts with the π-electron cloud of an aromatic ring, linking chains into layers. | 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole nih.gov, 2-(4-Fluoro-phen-yl)-1-phenyl-1H-benzimidazole nih.gov |

| π–π Stacking | Parallel or offset stacking of aromatic rings connects layers into a 3D network. | 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole nih.gov, Furan-substituted benzimidazoles nih.gov |

Conformational Analysis and Dihedral Angles within the Molecular Structure

The benzimidazole unit itself is typically planar or nearly planar. nih.govnih.govnih.gov However, the entire molecule is generally non-planar due to significant rotation between the benzimidazole system and the attached aromatic rings. This twisting is a result of steric hindrance between hydrogen atoms on the adjacent rings. mdpi.com

In 2-(4-fluoro-phen-yl)-1-phenyl-1H-benzimidazole, the benzimidazole unit is almost planar, with a maximum deviation of 0.0342 Å. nih.govnih.gov The dihedral angles between the benzimidazole plane and the phenyl and fluorobenzene (B45895) rings are 58.94° and 51.43°, respectively. nih.govnih.gov The angle between the two substituent rings (phenyl and fluorobenzene) is 60.17°. nih.govnih.gov Similarly, in 1-(4-fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole, the dihedral angles between the benzimidazole unit and the pyridine and benzene rings are 24.46° and 81.87°, respectively. consensus.app

A theoretical study on benzimidazole-N-acylhydrazone derivatives showed that these molecules can exist as a mixture of conformers, typically the synperiplanar E and antiperiplanar E forms, due to rotation around the amide bond. researchgate.net This highlights the conformational flexibility inherent in such substituted benzimidazole systems.

The following table presents key dihedral angles reported for various analogues, illustrating the non-planar nature of these molecules.

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| 2-(4-Fluoro-phen-yl)-1-phenyl-1H-benzimidazole nih.govnih.gov | Benzimidazole | Phenyl | 58.94 |

| 2-(4-Fluoro-phen-yl)-1-phenyl-1H-benzimidazole nih.govnih.gov | Benzimidazole | Fluorobenzene | 51.43 |

| 2-(4-Fluoro-phen-yl)-1-phenyl-1H-benzimidazole nih.govnih.gov | Phenyl | Fluorobenzene | 60.17 |

| 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole consensus.app | Benzimidazole | Pyridine | 24.46 |

| 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole consensus.app | Benzimidazole | Benzene | 81.87 |

| 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole nih.gov | Benzimidazole | Benzene | 26.90 |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to verify the purity and empirical formula of a newly synthesized compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm that the isolated product matches the theoretically calculated composition. This method is routinely employed in the characterization of novel benzimidazole derivatives. nih.govnih.govnih.gov

The process involves combusting a small, accurately weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the percentage composition of the original substance. The experimentally determined values are then compared with the percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For example, in the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole, the experimental values were found to be in excellent agreement with the calculated percentages for the molecular formula C₁₃H₉N₃O₂. nih.gov Similarly, coordination complexes of benzimidazole derivatives with metals like copper and zinc are also characterized using this method to confirm their stoichiometry. nih.gov

The table below shows representative elemental analysis data for a benzimidazole analogue and one of its metal complexes, demonstrating the verification of their composition.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

| 2-(4-Nitrophenyl)-1H-benzimidazole nih.gov | C₁₃H₉N₃O₂ | C | 63.12 | 63.05 |

| H | 4.88 | 4.76 | ||

| N | 18.05 | 18.12 | ||

| Bis(2-(4-nitrophenyl)-1H-benzimidazole)copper(II) nih.gov | Cu(C₁₃H₉N₃O₂)₂ | C | 57.61 | 57.48 |

| H | 3.34 | 3.28 | ||

| N | 15.50 | 15.21 |

Computational and Theoretical Investigations of 2 4 Fluorobenzyl 1h Benzimidazol

Molecular Modeling and Docking Studies

Molecular Dynamics Simulations to Explore Conformational Stability and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of 2-(4-fluorobenzyl)-1H-benzimidazole, MD simulations have been instrumental in understanding its conformational stability and its interactions with biological targets.

For instance, MD simulations have been employed to investigate the binding of benzimidazole (B57391) derivatives to various protein targets. mdpi.comnih.gov These simulations can reveal the stability of the ligand-protein complex by calculating the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms over the simulation period. mdpi.com A stable RMSD suggests that the ligand remains securely bound within the active site of the protein. mdpi.com

Furthermore, MD simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the binding of 2-(4-fluorobenzyl)-1H-benzimidazole derivatives to their targets. mdpi.comnih.gov By analyzing the binding free energy, researchers can identify key amino acid residues that contribute significantly to the binding affinity. mdpi.comnih.gov This information is invaluable for understanding the mechanism of action and for guiding the design of new derivatives with improved binding capabilities.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a particular response.

Ligand-based pharmacophore models are developed based on the structural features of a set of known active molecules. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. By aligning a series of active compounds, a common pharmacophore hypothesis can be generated, highlighting the key features responsible for their biological activity. nih.govindexcopernicus.com For benzimidazole derivatives, these models can help identify the crucial hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are essential for their therapeutic effects. indexcopernicus.com The generated pharmacophore model can then be used as a 3D query to screen large compound libraries for new molecules with similar features and potentially similar biological activity. nih.gov

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be generated directly from the active site. nih.gov This method involves identifying the key interaction points between the protein and a bound ligand or by analyzing the chemical environment of the binding pocket itself. nih.gov This approach offers a more direct understanding of the features required for molecular recognition at the target site. For instance, in the context of cancer therapy, a structure-based pharmacophore model derived from the active site of a protein like XIAP can guide the identification of new natural compounds that can act as inhibitors. nih.gov

The insights gained from both ligand-based and structure-based pharmacophore models are pivotal for the rational design of novel ligands. nih.govdntb.gov.uarug.nl By understanding the key pharmacophoric features, medicinal chemists can design new molecules that incorporate these features, leading to compounds with enhanced potency and selectivity. nih.gov For example, the design of novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents was guided by the understanding that substitutions at the N-1, C-2, and C-6 positions of the benzimidazole ring are crucial for pharmacological effects. nih.gov This rational design approach, often coupled with molecular docking and other computational tools, accelerates the discovery of new and effective therapeutic agents. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models can be developed in two or three dimensions. 2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule, such as physicochemical properties (e.g., molar refractivity, parachor) and topological indices. researchgate.net These models are computationally less intensive and can provide valuable insights into the properties that influence biological activity. researchgate.net

3D-QSAR, on the other hand, considers the three-dimensional conformation of the molecules and uses descriptors based on the spatial arrangement of atoms and their properties. These models often provide a more detailed and predictive understanding of the structure-activity relationship.

The development of a QSAR model typically involves selecting a training set of molecules with known biological activities, calculating relevant molecular descriptors, and then using statistical methods to build a predictive equation. mdpi.com The robustness and predictive power of the resulting model are then validated using an external test set of compounds. mdpi.com For benzimidazole derivatives, QSAR studies have been successfully employed to predict their anti-inflammatory and antiviral activities, among others. researchgate.netmdpi.com The statistical quality of a QSAR model is often assessed by parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the F-test value. mdpi.comnih.gov

Table 1: Key Pharmacological Targets of Benzimidazole Derivatives

| Target | Associated Activity | Reference |

|---|---|---|

| GABA-A Receptor | Positive Allosteric Modulator | nih.govacs.org |

| Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer | nih.govnih.gov |

| Topoisomerase I | Anticancer | nih.gov |

| XIAP Protein | Anticancer | nih.gov |

| Monoamine Oxidase B (MAO-B) | Neuroprotective | nih.gov |

Table 2: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| 2-(4-fluorobenzyl)-1H-benzimidazol | |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | nih.govacs.org |

| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | nih.govacs.org |

| 2-(4-nitrophenyl), N-benzyl benzimidazole | nih.gov |

| 2-(4-chlorophenyl), N-(4-chlorobenzyl) benzimidazole | nih.gov |

| 2-(4-chlorophenyl), 6-methyl, N-benzyl benzimidazole | nih.gov |

| 2-(4-nitrophenyl), 6-methyl, N-benzyl benzimidazole | nih.gov |

| 2-(4-nitrophenyl), 6-methyl, N-(4-chlorobenzyl) benzimidazole | nih.gov |

| Caucasicoside A | nih.gov |

| Polygalaxanthone III | nih.gov |

| MCULE-9896837409 | nih.gov |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | nih.gov |

Correlation of Physicochemical and Electronic Properties with Observed Biological Activity

The biological activity of benzimidazole derivatives, including 2-(4-fluorobenzyl)-1H-benzimidazole, is intricately linked to their physicochemical and electronic properties. nih.gov The nature and position of substituents on the benzimidazole ring significantly influence these properties and, consequently, their pharmacological effects. nih.gov

Studies on various benzimidazole derivatives have highlighted the importance of lipophilicity, aqueous solubility, and electronic characteristics in determining their biological efficacy. For instance, in a study on the giardicidal activity of benzimidazole derivatives, a quadratic relationship was observed between the activity and either aqueous solubility or lipophilicity for certain substituted compounds. nih.gov This suggests that an optimal balance of these properties is crucial for activity. Furthermore, for 2-(trifluoromethyl)-1H-benzimidazole derivatives, lipophilicity, hydrogen bond donors, and molecular volume were found to influence their giardicidal activity. nih.gov

The introduction of a fluorine atom, as in 2-(4-fluorobenzyl)-1H-benzimidazole, can significantly alter the electronic properties of the molecule. The high electronegativity of fluorine can affect the electron distribution within the benzimidazole ring system, potentially influencing its interaction with biological targets. Research has shown that the presence of electron-withdrawing groups can enhance the antimicrobial properties of benzimidazole derivatives. nih.gov

In the context of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which share a similar structural motif, single-site fluorination at the 4-position of the phenyl ring was found to enhance metabolic stability without negatively impacting molecular recognition at the GABA-A receptor. acs.orgnih.gov This indicates that the electronic modifications brought about by the fluorine atom are compatible with, and even beneficial for, certain biological activities. Molecular docking studies have further revealed that the stereoelectronic properties of these fluorinated compounds are crucial for their interaction with the α1/γ2 interface of the GABA-A receptor. acs.orgnih.gov

The planarity of the benzimidazole nucleus, along with the nature of substitutions at the N-1 and C-2 positions, plays a vital role in the chemotherapeutic efficacy of these compounds. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the molecular structure and electronic properties of benzimidazole derivatives. nih.gov These theoretical investigations provide insights into parameters like bond lengths, bond angles, and charge distribution, which are essential for correlating structure with activity.

The following table summarizes key physicochemical and electronic parameters and their general correlation with the biological activity of benzimidazole derivatives.

| Property | General Correlation with Biological Activity |

| Lipophilicity (LogP) | An optimal level is often required for membrane permeability and reaching the target site. Both excessively high and low lipophilicity can be detrimental. nih.gov |

| Aqueous Solubility | Adequate solubility is necessary for bioavailability. nih.gov |

| Hydrogen Bonding Capacity | The presence of hydrogen bond donors and acceptors can facilitate interactions with biological targets. nih.gov |

| Molecular Volume/Size | The size and shape of the molecule must be complementary to the binding site of the target protein. nih.gov |

| Electronic Properties (e.g., effect of electron-withdrawing/donating groups) | Can influence the strength of interaction with the target, metabolic stability, and overall potency. nih.govacs.org |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico methods are increasingly utilized in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, thereby identifying promising candidates early in the development process. nih.gov For benzimidazole derivatives, including 2-(4-fluorobenzyl)-1H-benzimidazole, these computational tools can forecast their pharmacokinetic profiles. nih.govmdpi.com

ADME analyses for various benzimidazole derivatives have been performed using services like SwissADME and ProTOX II. mdpi.com These platforms can predict a range of parameters, including solubility, lipophilicity (log P), gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential for binding to plasma proteins. mdpi.comjaptronline.com

For instance, in silico studies on some benzimidazole derivatives have predicted them to be moderately soluble. mdpi.com Good oral bioavailability is often predicted for compounds that adhere to criteria such as the octanol-water partition coefficient (log P) not exceeding 5. japtronline.com The predicted skin permeability of certain designed benzimidazole compounds falls within a typical range. japtronline.com

The distribution of a drug within the body, estimated by parameters like the volume of distribution and the fraction unbound to plasma proteins, is also a critical aspect of its ADME profile. japtronline.com A higher volume of distribution suggests better tissue penetration compared to plasma. japtronline.com Furthermore, the ability to cross the blood-brain barrier is a key consideration for drugs targeting the central nervous system. mdpi.com

Metabolism is another crucial component of the ADME profile. Computational tools like MetaSite can identify potential sites of metabolic degradation. nih.gov For a derivative of 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the MetaSite software identified the aliphatic chain as a possible site of degradation. nih.gov Such predictions are valuable for designing compounds with enhanced metabolic stability. nih.gov Studies have shown that single-site fluorination can enhance the metabolic stability of 2-phenyl-1H-benzo[d]imidazole derivatives. acs.orgnih.gov

The following table presents a hypothetical in silico ADME prediction for a compound structurally related to 2-(4-fluorobenzyl)-1H-benzimidazole, based on typical parameters evaluated for this class of compounds.

| ADME Parameter | Predicted Value/Classification | Implication |

| Gastrointestinal (GI) Absorption | High | Good potential for oral absorption. mdpi.comjaptronline.com |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for central nervous system activity. mdpi.com |

| CYP450 2D6 Inhibitor | No | Lower potential for drug-drug interactions involving this enzyme. |

| Lipophilicity (Consensus LogP) | 3.5 | Indicates good membrane permeability. japtronline.com |

| Aqueous Solubility (LogS) | Moderately Soluble | Sufficient solubility for absorption and distribution. mdpi.comjaptronline.com |

This table is for illustrative purposes and the values are not based on experimental data for 2-(4-fluorobenzyl)-1H-benzimidazole.

Structure Activity Relationship Sar Studies of 2 4 Fluorobenzyl 1h Benzimidazol Derivatives

Impact of the Fluoro-Benzyl Substitution Pattern on Biological Activity and Target Interactions

The position of the fluorine atom on the benzyl (B1604629) ring is a critical determinant of biological activity. The 4-fluoro substitution is particularly significant and often leads to enhanced potency compared to other substitution patterns or non-fluorinated analogs.

The fluorine atom, being the most electronegative element, can alter the molecule's properties such as pKa and lipophilicity. nih.gov Its small size allows it to mimic hydrogen in non-fluorinated counterparts, enabling it to fit into enzyme receptors while potentially enhancing binding affinity. nih.gov The presence of a fluoro group at the para position of a phenyl ring has been shown to increase inhibitory activity against certain targets, such as the Epidermal Growth Factor Receptor (EGFR). ukm.my For instance, in a series of benzimidazole (B57391) derivatives, the 4-fluorobenzyl substituted compound (9c) demonstrated significant activity against the MCF-7 cancer cell line. researchgate.net

The electronic effects of the fluorine atom can influence the interaction with biological targets. In some cases, electron-withdrawing groups like fluorine at the meta or para position of a phenyl ring attached to a heterocyclic system have been associated with improved antimicrobial properties. nih.gov The incorporation of fluorine at specific positions can also enhance cell penetration and binding to target complexes. nih.gov

Table 1: Impact of Benzyl Ring Substitution on Biological Activity

| Compound | Substitution on Benzyl Ring | Observed Biological Effect | Reference |

|---|---|---|---|

| Derivative 9c | 4-Fluoro | Potent activity against MCF-7 cancer cells. | researchgate.net |

| Fluoroquinolones | Fluorine at position-6 | Enhanced Gram-positive antibacterial activity and improved DNA gyrase binding. | nih.gov |

| Pyridone-based benzimidazoles | Fluoro group at meta or para position | Contributed to antimicrobial properties. | nih.gov |

Effects of Substituents on the Benzimidazole Nucleus (e.g., C-2, N-1, C-5/C-6 positions)

Modifications to the benzimidazole nucleus at various positions have a profound impact on the biological activity of the resulting derivatives. The N-1, C-2, C-5, and C-6 positions are particularly important for substitution. nih.govnih.gov

C-2 Position: The C-2 position is a common site for introducing various substituents to modulate activity. For instance, substituting the C-2 position with a phenyl group has been shown to be more effective for EGFR inhibitory activity compared to an aliphatic chain. ukm.my In a series of 2-substituted benzimidazoles, derivatives with a 4-styrylphenyl group at C-2 showed notable anti-bacterial, anti-asthmatic, and anti-diabetic activities. researchgate.net

N-1 Position: Substitution at the N-1 position of the benzimidazole ring can significantly influence the compound's properties and biological activity. For example, the introduction of a benzyl group at the N-1 position has been shown to enhance anti-inflammatory action. mdpi.com In another study, N-1 substituted benzimidazole derivatives with a 3-arylthiourea moiety were evaluated for anticonvulsant activity. nih.gov

C-5/C-6 Positions: The C-5 and C-6 positions of the benzimidazole ring are also amenable to substitution, which can fine-tune the biological activity. The introduction of a nitro group at the 5-position of the benzimidazole ring in "nitazene" opioids consistently leads to a pronounced decrease in potency. nih.gov Conversely, the presence of an electron-releasing methoxy (B1213986) group at the 6-position has been associated with strong anti-inflammatory activity. nih.gov In some cases, substitution with a methyl group at the 5(6)-position of the 1H-benzimidazole moiety enhanced antitumor activity. researchgate.net

Table 2: Effect of Substituents on the Benzimidazole Nucleus

| Position | Substituent | Observed Biological Effect | Reference |

|---|---|---|---|

| C-2 | Phenyl group | Better EGFR inhibitory activity compared to aliphatic chains. | ukm.my |

| N-1 | Benzyl group | Enhanced anti-inflammatory action. | mdpi.com |

| C-5 | Nitro group | Pronounced decrease in potency of nitazene (B13437292) opioids. | nih.gov |

| C-6 | Methoxy group | Strong anti-inflammatory activity. | nih.gov |

| C-5(6) | Methyl group | Enhanced antitumor activity. | researchgate.net |

Influence of Linker Chemistry and Bridging Units in Hybrid Molecules

The length of the linker can directly impact the binding affinity. For instance, in a series of multitarget-directed ligands for Alzheimer's disease, an increased linker length resulted in decreased activity against acetylcholinesterase (AChE). nih.gov The linker's length can affect the ability of the individual pharmacophores to optimally orient themselves within their respective binding pockets. nih.gov

The chemical composition of the linker is also crucial. The introduction of specific functional groups within the linker can lead to additional interactions with the target receptor. For example, incorporating a hydroxyl group on the linker can improve enzyme inhibition through the formation of hydrogen bonds. nih.gov In some cases, a thioacetamide (B46855) linker was found to be essential for the anti-inflammatory activity of certain benzimidazole-oxadiazole hybrids. nih.gov

The fusion strategy, where the linker length is effectively zero and the two pharmacophores are directly connected, represents an alternative to the linker approach. nih.gov While this reduces the molecular weight, which can be advantageous for properties like blood-brain barrier permeability, it also imparts less flexibility for the individual moieties to engage with their target binding sites. nih.gov

Table 3: Influence of Linker Characteristics on Biological Activity

| Linker Characteristic | Example | Observed Effect | Reference |

|---|---|---|---|

| Length | Increased linker length in AChE inhibitors | Decreased activity. | nih.gov |

| Chemical Composition | Hydroxyl group on the linker | Improved enzyme inhibition via H-bonding. | nih.gov |

| Chemical Composition | Thioacetamide linker in benzimidazole-oxadiazole hybrids | Essential for anti-inflammatory activity. | nih.gov |

| Flexibility | Fused pharmacophores (zero linker length) | Less flexibility for moieties to move into target binding pockets. | nih.gov |

Role of Conformational Flexibility and Steric Hindrance on Receptor Binding

The three-dimensional conformation of 2-(4-fluorobenzyl)-1H-benzimidazole derivatives is a key factor governing their interaction with biological targets. Conformational flexibility, particularly the rotation around the bond connecting the benzyl group to the benzimidazole nucleus, allows the molecule to adopt a favorable orientation for binding.

NMR spectral studies of some benzimidazole-N-acylhydrazone derivatives have shown that these compounds can exist as a mixture of conformers in solution. researchgate.net The preferred conformation can be influenced by factors such as intramolecular hydrogen bonding and the solvent environment. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the receptor's binding site is crucial for high-affinity binding.

Steric hindrance, on the other hand, can negatively impact receptor binding. Bulky substituents at certain positions can prevent the molecule from fitting into the binding pocket. The size and shape of the substituents must be carefully considered to avoid unfavorable steric clashes with the amino acid residues of the target protein.

Computational methods, such as density functional theory (DFT) calculations, can be employed to study the molecular structures and vibrational spectra of benzimidazole derivatives, providing insights into their preferred conformations. researchgate.net Molecular docking studies can further elucidate the binding modes of these compounds within the active site of a receptor, highlighting the importance of shape complementarity and the role of van der Waals forces. ukm.my

Analysis of Electronic and Lipophilicity Descriptors in SAR

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the relationship between the physicochemical properties of molecules and their biological activities. In the context of 2-(4-fluorobenzyl)-1H-benzimidazole derivatives, electronic and lipophilicity descriptors are particularly important.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as charge distribution and the ability to donate or accept electrons. The Hammett constant is a classic example used to describe the electron-donating or electron-withdrawing nature of substituents. In some QSAR models for benzimidazole derivatives, the energy of the highest occupied molecular orbital (E HOMO ) and the smallest negative charge (q-) have been shown to be important descriptors for predicting anthelmintic activity. biolscigroup.us

Lipophilicity Descriptors: Lipophilicity, often expressed as logP, is a measure of a compound's solubility in lipids versus water. It is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). QSAR studies on benzimidazole analogs have shown a positive correlation between lipophilicity (iLOGP) and antimicrobial activity. ijpsr.com In some cases, lipophilicity has been identified as a significant factor in the inhibition of cancer cell proliferation. researchgate.net However, the relationship is not always straightforward, and an optimal range of lipophilicity is often required for good biological activity.

Other descriptors, such as the topological polar surface area (TPSA), which relates to a molecule's polarity and hydrogen bonding capacity, have also been found to be important in QSAR models for benzimidazole derivatives. ijpsr.com These computational studies help in the rational design of new compounds with improved activity profiles.

Table 4: Key Descriptors in QSAR Studies of Benzimidazole Derivatives

| Descriptor Type | Descriptor | Significance in SAR | Reference |

|---|---|---|---|

| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Predictive for anthelmintic activity. | biolscigroup.us |

| Electronic | q- (Smallest negative charge) | Predictive for anthelmintic activity. | biolscigroup.us |

| Lipophilicity | iLOGP (Implicit logP) | Positive correlation with antimicrobial activity. | ijpsr.com |

| Lipophilicity | Lipophilicity | Significant role in inhibiting cancer cell proliferation. | researchgate.net |

| Topological | TPSA (Topological Polar Surface Area) | Positive correlation with antimicrobial activity. | ijpsr.com |

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Modulation of Specific Biological Receptors

GABA-A Receptor Positive Allosteric Modulation (PAM) Studies

Research has identified the 2-(4-fluorophenyl)-1H-benzimidazole scaffold as a promising template for developing positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govacs.org These compounds are of interest for their potential to address neurological dysfunctions by modulating the α1β2γ2 GABA-A receptor subpopulation, which is highly expressed in the basal ganglia. nih.gov

Studies have shown that 2-(4-fluorophenyl)-1H-benzimidazoles can mimic the stereoelectronic properties of other known modulators, enabling molecular recognition at the α1/γ2 interface of the GABA-A receptor. nih.govacs.org This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, without directly activating the receptor itself. The single-site fluorination at the 4-position of the phenyl ring was found to improve metabolic stability without negatively impacting the molecule's ability to bind to the receptor. acs.org

Further investigations into derivatives of this scaffold have highlighted specific structural features that influence activity. For example, placing a methyl group at the 6-position of the benzimidazole (B57391) core was shown to orient the molecule favorably within the allosteric binding site, whereas a methyl group at the 5-position created a steric hindrance that abolished the interaction. nih.gov Lead molecules from these studies, such as compounds designated 9 and 23 , have demonstrated improved metabolic stability and act as PAMs, making the 2-(4-fluorophenyl)-1H-benzimidazole framework a valuable template for further neuropharmacology research. nih.gov

Table 1: GABA-A Receptor Modulation by 2-(4-fluorophenyl)-1H-benzimidazole Derivatives

| Compound | Structural Feature | Finding | Reference |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | Core Scaffold | Identified as a metabolically stable PAM of the GABA-A receptor. | nih.gov |

| Compound 9 | Lead Molecule | Displayed interesting features as a PAM in preliminary investigations. | nih.gov |

| Compound 23 | Lead Molecule | Showed reduced metabolic degradation (89.13% unchanged) and acted as a PAM. | nih.gov |

| 6-methyl derivative | Positional Isomer | Methyl group at the 6-position navigates the molecule to the allosteric recognition site. | nih.gov |

| 5-methyl derivative | Positional Isomer | Methyl group at the 5-position induced a steric penalty, abolishing receptor interaction. | nih.gov |

Sigma-1 Receptor Agonism Investigations

The sigma-1 receptor, a unique ligand-operated molecular chaperone located at the endoplasmic reticulum, is involved in regulating numerous cellular functions, including calcium signaling and neurotransmitter release. nih.govnih.gov While various benzimidazole-containing compounds have been investigated for their interaction with a range of biological targets, direct preclinical studies focusing specifically on the sigma-1 receptor agonistic activity of 2-(4-fluorobenzyl)-1H-benzimidazole are not extensively documented in the available literature. However, the broader class of benzimidazoles has been explored for activity at sigma receptors. For instance, BMY 14802, which contains a fluorophenyl moiety, is a known sigma receptor ligand. sigmaaldrich.com The investigation of sigma-1 receptor agonism often involves competitive binding assays using radiolabeled ligands and functional assays to measure downstream effects, but specific data for 2-(4-fluorobenzyl)-1H-benzimidazole remains to be established.

Angiotensin II Receptor Antagonism in Relevant In Vitro Models (related derivatives)

A derivative, 2-(4′-Fluorophenyl)-1H-benzimidazole (referred to as FPD), has been identified as a novel and potent Angiotensin II Type 1 (AT1) receptor blocker. The renin-angiotensin system is a critical regulator of blood pressure, with the AT1 receptor mediating the vasoconstrictive and other hypertensive effects of angiotensin II. nih.gov

In vitro studies on isolated thoracic aorta from rats were conducted to elucidate the vasorelaxant mechanism of this compound. The findings indicate that its antihypertensive effect is mediated through multiple pathways, including the direct blockade of the AT1 receptor. Further mechanistic elucidation revealed contributions from the modulation of cGMP levels and ion channels. The fluorine group on the phenyl ring is thought to create a high electron density that enhances interaction with the receptor protein, akin to a hydrogen bond acceptor.

Table 2: Mechanistic Insights into Vasorelaxation by 2-(4′-Fluorophenyl)-1H-benzimidazole (FPD)

| Mechanism Target | Finding |

| AT1 Receptor | The compound acts as a blocker of the Angiotensin II Type 1 (AT1) receptor. |

| cGMP Pathway | Contributes to vasorelaxation through cGMP buildup. |

| BKCa Channels | The compound modulates the function of large-conductance calcium-activated potassium (BKCa) channels. |

| VDCC | The mechanism involves the modulation of voltage-dependent calcium channels (VDCC). |

Enzyme Inhibition Studies

Topoisomerase II Inhibition Mechanism

Topoisomerase II is a vital nuclear enzyme that manages DNA topology during replication and chromosome segregation, making it a key target for anticancer drugs. nih.gov These inhibitors typically function as "poisons," stabilizing the transient complex formed between topoisomerase II and DNA, which leads to double-strand breaks and subsequent cell death. nih.gov

The benzimidazole scaffold is a core component of various known topoisomerase inhibitors. researchgate.netnih.gov For example, substituted 2,5′-bi-1H-benzimidazoles have been evaluated as topoisomerase I poisons. researchgate.net While these studies establish the relevance of the benzimidazole chemical class in targeting topoisomerases, specific preclinical research detailing the mechanism of 2-(4-fluorobenzyl)-1H-benzimidazole as a topoisomerase II inhibitor is not prominently featured in the reviewed scientific literature. Such an investigation would typically involve DNA relaxation/decatenation assays to determine if the compound acts as a catalytic inhibitor or a poison.

α-Glucosidase Inhibition Kinetics

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels, representing an important strategy for managing type 2 diabetes. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer drugs. rcsb.orgresearchwithrutgers.comrutgers.edu While the broader class of benzimidazole derivatives has been investigated for DHFR inhibition, specific mechanistic studies on 2-(4-fluorobenzyl)-1H-benzimidazole are not extensively available in current scientific literature. nih.govresearchgate.net Research on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives has suggested that these compounds can interact with the active site of DHFR, indicating that the benzimidazole scaffold is a viable starting point for the design of DHFR inhibitors. nih.gov However, without direct experimental data for 2-(4-fluorobenzyl)-1H-benzimidazole, its specific binding mode and inhibitory constant (Ki) against DHFR remain uncharacterized.

Phosphofructokinase-2 Enzyme Binding Profiling

There is currently no publicly available scientific literature detailing the binding profile or inhibitory activity of 2-(4-fluorobenzyl)-1H-benzimidazole against the phosphofructokinase-2 (PFK-2) enzyme.

Lck Kinase Inhibition Mechanisms

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell signaling. wikipedia.org As such, it is a target for immunosuppressive and anti-inflammatory therapies. While various benzimidazole-based compounds have been developed as protein kinase inhibitors, there is no specific evidence in the current literature to suggest that 2-(4-fluorobenzyl)-1H-benzimidazole is an inhibitor of Lck. nih.gov Studies have shown that 2-benzimidazole substituted pyrimidines can be potent inhibitors of Lck, but these are structurally distinct from 2-(4-fluorobenzyl)-1H-benzimidazole. nih.gov

In Vitro Cytotoxicity and Cell Line Studies (excluding human trials)

Antiproliferative Activity against Various Cancer Cell Lines (e.g., HeLa, A375, MCF-7)

The antiproliferative activity of fluoro-substituted benzimidazole derivatives has been evaluated against several cancer cell lines. A study on a series of 2-(fluorophenyl)-1H-benzimidazole derivatives demonstrated significant cytotoxic effects. researchgate.net Specifically, the compound 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole (ORT17), which is structurally very similar to 2-(4-fluorobenzyl)-1H-benzimidazole, exhibited potent antiproliferative activity against human malignant melanoma (A375) and human cervical cancer (HeLa) cell lines. researchgate.netacgpubs.org

Other studies have shown that various benzimidazole derivatives possess cytotoxic activity against the MCF-7 human breast cancer cell line. nih.govnih.gov For instance, some novel mono/dicationic amidino benzimidazole derivatives have demonstrated strong inhibitory effects on MCF-7 cell viability. nih.gov However, specific IC50 values for 2-(4-fluorobenzyl)-1H-benzimidazole against the MCF-7 cell line are not available in the reviewed literature.

The table below summarizes the in vitro antiproliferative activity of the closely related compound ORT17.

| Cell Line | Cancer Type | IC50 (µM) researchgate.net |

| HeLa | Cervical Cancer | 0.354 |

| A375 | Malignant Melanoma | 0.354 |

Differential Cytotoxicity Evaluation in Normal Cell Lines versus Cancer Cell Lines

The selective cytotoxicity of a compound against cancerous cells over normal cells is a critical indicator of its potential as a chemotherapeutic agent. While direct studies on 2-(4-fluorobenzyl)-1H-benzimidazole are not widely available, research on the structurally related compound, 2-(4-fluorophenyl)-1H-benzimidazole (designated as ORT14), provides valuable insights.

In a study evaluating a series of 2-(fluorophenyl)-1H-benzimidazole derivatives, their in vitro antiproliferative activity was tested against five different cancer cell lines: A549 (lung carcinoma), C6 (rat brain glioma), HCT-116 (colon carcinoma), and MCF-7 and MDA-MB-231 (breast adenocarcinoma). acgpubs.org The cytotoxicity was also assessed against the normal human embryonic kidney cell line, HEK293. acgpubs.org

The compound 2-(4-fluorophenyl)-1H-benzimidazole (ORT14) demonstrated significant antiproliferative activity. Notably, it was found to be less toxic to the normal HEK293 cells compared to the standard anticancer drug methotrexate, suggesting a degree of selective efficiency against cancer cells. acgpubs.org Among the tested fluoro-substituted compounds, those with the fluorine atom at the para- (ORT14) and ortho- positions of the phenyl ring generally displayed higher antiproliferative activity than the meta-fluoro substituted counterparts. acgpubs.org This highlights the importance of the fluorine substituent's position in conferring cytotoxic potential.

Interactive Table: Antiproliferative Activity of 2-(4-fluorophenyl)-1H-benzimidazole (ORT14) acgpubs.org

Note: Specific IC50 values for ORT14 against each cell line were not detailed in the abstract, but the study concluded significant activity. acgpubs.org

Antimicrobial Efficacy in In Vitro Models (excluding human clinical outcomes)

The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govrjptonline.orgbenthamscience.com

Direct data on the antibacterial spectrum of 2-(4-fluorobenzyl)-1H-benzimidazole is scarce. However, studies on related substituted benzimidazoles indicate that this chemical class possesses significant antibacterial potential. For instance, a study on N,2,6-trisubstituted 1H-benzimidazole derivatives, which used 2-arylbenzimidazoles as intermediates, identified compounds with potent activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 4–16 μg/mL. nih.gov Another study reported that certain benzimidazole-pyrazole hybrids exhibited good antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net While these studies did not test the specific title compound, they underscore the potential of the core benzimidazole structure in combating bacterial pathogens.

The antifungal properties of benzimidazole derivatives are well-documented. rjptonline.orgbenthamscience.com Research into benzimidazole-1,2,4-triazole derivatives has shown significant antifungal potential, particularly against various Candida species. nih.govacs.org One study synthesized a series of these derivatives and found them to be effective against C. albicans, C. glabrata, C. krusei, and C. parapsilopsis. nih.gov Although 2-(4-fluorobenzyl)-1H-benzimidazole was not specifically evaluated, a complex derivative, 2-(4-(5-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1H-benz[d]imidazole-5(6)-carbonitrile , was synthesized as part of this series. nih.gov This highlights that the fluorophenyl-benzimidazole moiety is being incorporated into designs for new antifungal agents. Another report indicated that certain N-substituted 2-(4-bromophenoxy methyl)-1H benzimidazole derivatives were largely inactive against fungal strains, suggesting that the substitution pattern is critical for activity. rjptonline.org

No in vitro studies specifically investigating the antiprotozoal activity of 2-(4-fluorobenzyl)-1H-benzimidazole were identified in the reviewed literature. However, the broader benzimidazole class is known to possess antiprotozoal properties. nih.gov

Several studies have explored the potential of benzimidazole derivatives as antitubercular agents. nih.govresearchgate.netnih.gov In one such study, a series of novel benzimidazole derivatives were synthesized and screened for their activity against M. tuberculosis H37Rv and an isoniazid-resistant strain. nih.govresearchgate.net A key finding was that the presence of an electron-withdrawing group, particularly a halogen at the 4-position of a phenyl ring, contributed to a marked improvement in antimycobacterial activity. nih.gov One of the most potent compounds identified was ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g) , which exhibited a MIC of 0.112 μM against the H37Rv strain. nih.govresearchgate.net This complex molecule features a 4-fluorophenyl group within its structure, suggesting this substitution is favorable for antitubercular effects.

Another study reported that hybrids of 2-(3-fluorophenyl)-1H-benzo[d]imidazole (an isomer of the phenyl analogue of the title compound) with triazole moieties resulted in compounds with significant anti-mycobacterial inhibition (>96%). nih.gov

Interactive Table: Antitubercular Activity of a Related Benzimidazole Derivative nih.govresearchgate.net

*Compound 5g: ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate

The antiviral potential of benzimidazoles has been investigated against a range of viruses. researchgate.netnih.govnih.gov A study on 2-phenylbenzimidazole (B57529) derivatives showed that these compounds were most active against Coxsackie virus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), Poliovirus type-1 (Sb-1), Herpes Simplex Virus type 1 (HSV-1), and Yellow Fever Virus (YFV). researchgate.net HIV-1 was not affected by the compounds in that particular study. researchgate.net

However, other research has focused on benzimidazoles as anti-HIV agents. A series of novel benzimidazolyl β-diketo acid derivatives were designed as potential HIV-1 integrase inhibitors. nih.gov Within this series, 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-oxo-2-butenoic acid (13g) , an isomer of a potential derivative of the title compound, was identified as the most potent, with a 50% effective concentration (EC₅₀) of 40 µM and a 50% cytotoxic concentration (CC₅₀) of 550 µM. nih.gov This demonstrates that the fluorobenzyl-benzimidazole scaffold is a viable template for developing anti-HIV-1 agents.

Antioxidant Activity Investigations and Mechanisms

Comprehensive mechanistic studies detailing the antioxidant properties of 2-(4-fluorobenzyl)-1H-benzimidazole are not extensively documented. However, research on structurally related benzimidazole compounds provides a foundational understanding of potential antioxidant mechanisms. For instance, a study on a series of 2-substituted benzimidazole derivatives highlighted that a compound featuring a p-fluorobenzyl group at the 1-position demonstrated potent inhibition of NADPH-dependent lipid peroxidation in rat liver microsomes. This derivative showed an 83% inhibition at a concentration of 10⁻³ M, suggesting that the fluorobenzyl moiety may contribute significantly to antioxidant effects. The primary mechanisms often attributed to the antioxidant capacity of benzimidazoles include their ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide (B77818) anions, and to inhibit lipid peroxidation. These actions are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The specific contribution of the 4-fluoro substitution on the benzyl (B1604629) ring at the 2-position of the benzimidazole core to these activities warrants further direct investigation.

| Compound | Assay | Model System | Concentration | Result |

| 1-(p-fluorobenzyl)-benzimidazole derivative | Lipid Peroxidation Inhibition | Rat Liver Microsomes | 10⁻³ M | 83% inhibition |

This table presents data on a structurally related compound to infer potential activity, as direct data on 2-(4-fluorobenzyl)-1H-benzimidazole is limited.

Advanced Analytical Methodologies for 2 4 Fluorobenzyl 1h Benzimidazol Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are central to the analysis of 2-(4-fluorobenzyl)-1H-benzimidazol. nih.govcapes.gov.brelsevierpure.comiaea.org These techniques provide the high resolution and sensitivity required to accurately determine the purity of newly synthesized batches and to isolate the compound from complex reaction mixtures.

HPLC, often utilizing a reversed-phase C18 column, separates this compound from impurities based on differences in hydrophobicity. The mobile phase, typically a precisely controlled gradient of acetonitrile (B52724) and water, is optimized to ensure effective separation. researchgate.net The compound's retention time under specific chromatographic conditions serves as a key identifier.